![molecular formula C5H11Cl2N B2432046 2-Chlorocyclopentan-1-amine hydrochloride CAS No. 89211-77-8](/img/structure/B2432046.png)
2-Chlorocyclopentan-1-amine hydrochloride
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Description
“2-Chlorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11Cl2N . It is used in various scientific and industrial applications .
Chemical Reactions Analysis
Amines, including “2-Chlorocyclopentan-1-amine hydrochloride”, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Scientific Research Applications
Macrocyclic Compound Formation
The condensation reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclopentane, closely related to 2-Chlorocyclopentan-1-amine hydrochloride, was studied for the formation of macrocyclic imine compounds. These compounds have potential applications in coordination chemistry and molecular recognition (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).
Antiviral Agent Synthesis
A study focused on the synthesis of tricyclic compounds with unique amine moieties, including structures akin to 2-Chlorocyclopentan-1-amine hydrochloride, for the development of anti-influenza virus agents. One of the synthesized compounds showed potent anti-influenza A virus activity (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Hydrogel Development
Tris(2-(2-formylphenoxy)ethyl)amine was synthesized using a process involving 2-Chlorocyclopentan-1-amine hydrochloride. This compound was used as a cross-linker to develop pH- and thermo-responsive chitosan hydrogels, which have potential applications in drug delivery systems (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Alkaloidal Natural Product Syntheses
The synthesis of enantiopure alkaloidal natural products using a process related to 2-Chlorocyclopentan-1-amine hydrochloride was explored. This method involved the formation and cleavage of 1,3-oxazinane, highlighting the potential of such compounds in the synthesis of complex organic molecules (Wang, Dong, Sun, Xu, Li, & Hu, 2005).
properties
IUPAC Name |
2-chlorocyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQXAFEMHESLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclopentan-1-amine hydrochloride |
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